Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate
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Overview
Description
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is a chemical compound with the molecular formula C₂₀H₃₄N₄O₂S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs continuous flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Another tert-butyl ester with a bromoacetate group.
Tert-butyl acetate: A simpler tert-butyl ester without the purine moiety.
Tert-butyl trifluoroacetate: Contains a trifluoroacetate group instead of the decylsulfanyl group.
Uniqueness
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is unique due to its combination of a purine ring with a decylsulfanyl group and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler tert-butyl esters.
Properties
CAS No. |
646509-91-3 |
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Molecular Formula |
C21H34N4O2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C21H34N4O2S/c1-5-6-7-8-9-10-11-12-13-28-20-18-19(22-15-23-20)25(16-24-18)14-17(26)27-21(2,3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
SPXXNCWWSULTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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